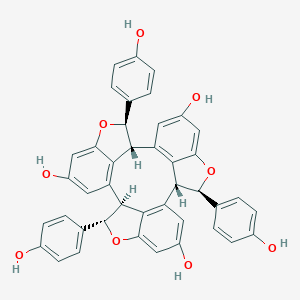
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine and pyrrolidine derivatives often involves intricate chemical pathways. For example, the synthesis of pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions and subsequent transformations can yield a variety of structurally complex compounds, indicating a potential pathway for synthesizing 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine derivatives (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of pyridine and pyrrolidine compounds often features a combination of heterocyclic rings that contribute to their unique chemical behaviors. X-ray crystallography and computational studies can provide detailed insights into their structures, as seen in studies of related compounds (George et al., 1998).
Chemical Reactions and Properties
Compounds similar to 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine can undergo a variety of chemical reactions, forming complex structures. For example, the reaction of pyridinium ylides can lead to the formation of pyrrole derivatives, indicating the versatile reactivity of these compounds (Galenko et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
- Synthesis and Characterization of Complexes : The compound has been utilized in the synthesis and structural analysis of various metal complexes. For instance, complexes with Pd(II), Pt(II), Zn(II), and Ir(III) have been synthesized using pyridine substituted N-methyl isoxazolidines, a class to which 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine belongs. These complexes were characterized using techniques like NMR and X-ray crystallography, highlighting their potential in materials science and coordination chemistry (Lysenko et al., 2001).
Chemical Reactions and Mechanisms
- Exploring Chemical Reactivity : Studies on the equilibria and rates of reactions involving organic N-bases and substituted manganese phthalocyanine included the use of pyridine/pyrimidine/pyrazine derivatives, similar to 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine. This research provides insights into the chemical thermodynamics and kinetics of these reactions, useful for developing new materials based on phthalocyanines (Ovchenkova et al., 2019).
Material Science and Engineering
- Development of Electro-Optic Materials : In the field of material science, pyrrole-pyridine-based compounds, closely related to 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, have been investigated for their potential in electro-optic applications. These studies focus on the synthesis, microstructure, and nonlinear optical response of these compounds, making them significant for advanced technological applications (Facchetti et al., 2006).
Organic Light-Emitting Devices (OLEDs)
- Enhancement of OLED Performance : The compound has been instrumental in the synthesis of iridium(III) complexes, which demonstrated high performance in OLEDs. Such research contributes to the advancement of display technologies and lighting systems, underscoring the compound's role in enhancing the efficiency of these devices (Su et al., 2021).
Organocatalysis
- Use in Organocatalysis : It has been applied as an organocatalyst in chemical synthesis, specifically in enhancing the enantioselectivity of aldol reactions. This illustrates its potential in the field of organic chemistry, particularly in asymmetric synthesis (Tong et al., 2008).
Coordination Chemistry
- Coordination Chemistry Applications : The compound's derivatives have been used in the synthesis and study of iron(II) complexes. These studies often focus on hydrogen bonding and steric effects, contributing to the understanding of coordination chemistry and material properties (Roberts et al., 2014).
Eigenschaften
IUPAC Name |
3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLPODBERCBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404991 | |
| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
CAS RN |
82111-06-6 | |
| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)




